molecular formula C17H14ClN3OS B11193731 N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B11193731
M. Wt: 343.8 g/mol
InChI Key: YTMWVCZMDZBLAY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-chloroaniline with various reagents to form the thiazole ring. One common method includes the condensation of 4-chloroaniline with α-bromo-4-methylacetophenone, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
  • N-(4-methoxyphenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
  • N-(4-nitrophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

2-anilino-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-14-9-7-12(18)8-10-14)23-17(19-11)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)(H,20,22)

InChI Key

YTMWVCZMDZBLAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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